molecular formula C25H48N6O10 B589178 Plazomicin CAS No. 1154757-24-0

Plazomicin

Cat. No. B589178
M. Wt: 592.691
InChI Key: IYDYFVUFSPQPPV-PEXOCOHZSA-N
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Description

Plazomicin is an aminoglycoside antibiotic used to treat complicated urinary tract infections . It works by killing bacteria or preventing their growth . It’s also known by the brand name Zemdri .


Synthesis Analysis

Plazomicin is a semisynthetic aminoglycoside antimicrobial derived from sisomicin, the dehydro analog of gentamicin C1a . The addition of a N1 2 (S)-hydroxy aminobutyryl and a hydroxethyl substituent at the 6′ position of sisomicin blocks the action of most aminoglycoside-modifying enzymes (AMEs) .


Molecular Structure Analysis

The structure of plazomicin consists of a sisomicin scaffold modified by adding a 2 (S)-hydroxy aminobutyric acid group at the N1 position and a hydroxyethyl substituent at the 6′ position .

Scientific Research Applications

Treatment of Multidrug-Resistant Bacteria

  • Summary of Application : Plazomicin is a next-generation semisynthetic aminoglycoside antibiotic that can be used to treat infections by multi-resistant bacteria . It is effective against many bacteria-producing carbapenemases or other specific hydrolases .
  • Results or Outcomes : Plazomicin has been used to treat urinary tract infections, bloodstream infections, and ventilation-associated pneumonia. The pathogens killed included multi-resistant E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, and S. aureus .

Management of Complicated Urinary Tract Infections and Pyelonephritis

  • Summary of Application : Plazomicin has been approved by the Food and Drug Administration for the management of complicated urinary tract infections and pyelonephritis caused by susceptible organisms .
  • Results or Outcomes : When compared with meropenem, plazomicin was not inferior. The adverse-event profile for plazomicin was comparable to meropenem except for an increased additional rise in serum creatinine in the plazomicin arm compared with the meropenem arm .

Treatment of Infections Caused by Enterobacteriaceae

  • Summary of Application : Plazomicin has been developed to target multidrug-resistant (MDR) Enterobacteriaceae including organisms capable of producing aminoglycoside-modifying enzymes (AMEs), extended-spectrum β-lactamases (ESBLs), and carbapenemases .
  • Results or Outcomes : Plazomicin has shown activity against emerging clinical drug-resistant bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus spp, such as methicillin-resistance Staphylococcus aureus .

Treatment of Serious Infections of the Bladder or Kidneys

  • Summary of Application : Plazomicin is an antibiotic medicine used to treat serious infections of the bladder or kidneys .
  • Methods of Application : Plazomicin is administered to patients suffering from serious infections of the bladder or kidneys. The exact dosage and duration of treatment depend on the type and severity of the infection .
  • Results or Outcomes : Plazomicin can cause serious or disabling side effects that may not be reversible. It should be used only for infections that cannot be treated with a safer antibiotic .

Treatment of Infections Caused by Pseudomonas Aeruginosa and Staphylococcus Spp

  • Summary of Application : Plazomicin has shown activity against emerging clinical drug-resistant bacteria, including Pseudomonas aeruginosa, and Staphylococcus spp, such as methicillin-resistance Staphylococcus aureus .
  • Results or Outcomes : Clinical studies have proven plazomicin effective in the treatment of these infections .

Treatment of Serious Infections of the Bladder or Kidneys

  • Summary of Application : Plazomicin is an antibiotic medicine used to treat serious infections of the bladder or kidneys .
  • Methods of Application : Plazomicin is administered to patients suffering from serious infections of the bladder or kidneys. The exact dosage and duration of treatment depend on the type and severity of the infection .
  • Results or Outcomes : Plazomicin can cause serious or disabling side effects that may not be reversible. It should be used only for infections that cannot be treated with a safer antibiotic .

Safety And Hazards

Plazomicin can cause serious or disabling side effects that may not be reversible . It can harm your kidneys, and may also cause nerve damage or hearing loss . Common side effects may include nausea, vomiting, diarrhea, headache, or feeling light-headed .

properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDYFVUFSPQPPV-PEXOCOHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031303
Record name Plazomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Plazomicin exerts a bactericidal action against susceptible bacteria by binding to bacterial 30S ribosomal subunit. Aminoglycosides typically bind to the ribosomal aminoacyl-tRNA site (A-site) and induce a conformational change to further facilitate the binding between the rRNA and the antibiotic. This leads to codon misreading and mistranslation of mRNA during bacterial protein synthesis. Plazomicin demonstrates potency against _Enterobacteriaceae_, including species with multidrug-resistant phenotypes such as carbapenemase-producing bacteria and isolates with resistance to all other aminoglycosides. Its antibacterial activity is not inhibited by aminoglycoside modifying enzymes (AMEs) produced by bacteria, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Plazomicin was shown to be effective against _Enterobacteriaceae_ in presence of some beta-lactamases. In clinical settings and _in vivo_, bacteria shown to be susceptible toward plazomicin include _Escherichia_ _coli_, _Klebsiella pneumoniae_, _Proteus mirabilis_, and _Enterobacter cloacae_. Other aerobic bacteria that may be affected by plazomicin are _Citrobacter freundii_, _Citrobacter koseri_, _Enterobacter aerogenes_, _Klebsiella oxytoca_, _Morganella morganii_, _Proteus vulgaris_, _Providencia stuartii_, and _Serratia marcescens_.
Record name Plazomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Plazomicin

CAS RN

1154757-24-0
Record name Plazomicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plazomicin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plazomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plazomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLAZOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,100
Citations
GG Zhanel, CD Lawson, S Zelenitsky… - Expert review of anti …, 2012 - Taylor & Francis
… , plazomicin is not active against bacterial isolates expressing ribosomal methyltransferases conferring aminoglycoside resistance. Plazomicin … administration of plazomicin to humans at …
Number of citations: 206 www.tandfonline.com
KM Shaeer, MT Zmarlicka, EB Chahine… - … : The Journal of …, 2019 - Wiley Online Library
Plazomicin is a novel aminoglycoside antibiotic that binds to … Plazomicin displays a broad spectrum of activity against … In a large phase III clinical trial, plazomicin was shown to be …
U Theuretzbacher, M Paul - Clinical …, 2018 - clinicalmicrobiologyandinfection …
… to 2 of 14 with resistance to plazomicin in the plazomicin arm. Thus, despite intense efforts … of plazomicin combination therapy compared to colistin combination therapy, the plazomicin …
JA Clark, DS Burgess - Therapeutic advances in infectious …, 2020 - journals.sagepub.com
… In several of these large surveillance studies, all the other aminoglycosides tested demonstrated activity similar to plazomicin against Enterobacteriaceae. What separated plazomicin …
Number of citations: 35 journals.sagepub.com
A Walkty, H Adam, M Baxter, A Denisuik… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… Plazomicin was active against methicillin-susceptible and … In summary, plazomicin demonstrated potent in vitro activity against … These data support further evaluation of plazomicin in …
Number of citations: 141 journals.asm.org
WA Fleischmann… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… plazomicin than to amikacin; as many isolates were susceptible to plazomicin as were resistant to plazomicin… susceptible to gentamicin and tobramycin than to plazomicin and amikacin. …
Number of citations: 19 journals.asm.org
M Castanheira, AP Davis, RE Mendes… - Antimicrobial Agents …, 2018 - Am Soc Microbiol
… Plazomicin has in vitro activity against nonfastidious Gram-… In this study, we evaluated the activities of plazomicin and comparator … of plazomicin and comparators against these subsets. …
Number of citations: 75 journals.asm.org
FME Wagenlehner, DJ Cloutier… - … England Journal of …, 2019 - Mass Medical Soc
… Plazomicin is an aminoglycoside with bactericidal activity … 1:1 ratio to receive intravenous plazomicin (15 mg per kilogram of … to show the noninferiority of plazomicin to meropenem in the …
Number of citations: 190 www.nejm.org
G Cox, L Ejim, PJ Stogios, K Koteva… - ACS infectious …, 2018 - ACS Publications
… In this study, plazomicin was … plazomicin and plazomicin-phosphate were performed. The overall appearance of the 1 H spectra of plazomicin-phosphate was similar to that of plazomicin…
Number of citations: 108 pubs.acs.org
R Almaghrabi, CJ Clancy, Y Doi, B Hao… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… resistant to plazomicin (13). To date, the only mechanism of plazomicin resistance demonstrated … In this study, we evaluated the in vitro activity of plazomicin and clinically relevant …
Number of citations: 142 journals.asm.org

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